molecular formula C13H20ClN3O2 B8273717 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane hydrochloride

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane hydrochloride

Cat. No. B8273717
M. Wt: 285.77 g/mol
InChI Key: OAIIQUGQGKVEEJ-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane hydrochloride was prepared in an analogous fashion to that described above for 1-[2-(4-nitrophenyl)ethyl]piperazine hydrochloride starting with 4-nitrophenethyl bromide and tert-butyl 1,4-diazepane-1-carboxylate. LC-MS: M+1=250.2.
Name
1-[2-(4-nitrophenyl)ethyl]piperazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[N+:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[CH:7][CH:6]=1)([O-:4])=[O:3].[N+]([C:22]1C=CC(CCBr)=CC=1)([O-])=O.N1(C(OC(C)(C)C)=O)CCCNCC1>>[ClH:1].[N+:2]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][N:13]2[CH2:22][CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)=[CH:9][CH:10]=1)([O-:4])=[O:3] |f:0.1,4.5|

Inputs

Step One
Name
1-[2-(4-nitrophenyl)ethyl]piperazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCBr)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCCC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C=C1)CCN1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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